2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Medicinal Chemistry Physicochemical Property Drug-likeness

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1) is a heterocyclic α-aminonitrile belonging to the 1-phenylpyrazole family, with molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.22 g/mol. The compound features an N-phenyl-substituted pyrazole ring linked at the C4 position to an α-aminonitrile moiety, providing both a primary amine and a nitrile as orthogonal reactive handles on the same benzylic carbon.

Molecular Formula C11H10N4
Molecular Weight 198.229
CAS No. 1052564-62-1
Cat. No. B2794814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile
CAS1052564-62-1
Molecular FormulaC11H10N4
Molecular Weight198.229
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=C(C=N2)C(C#N)N
InChIInChI=1S/C11H10N4/c12-6-11(13)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11H,13H2
InChIKeyUMWIVPTVCIZXSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1): Structural Identity, Compound Class, and Procurement Baseline


2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1) is a heterocyclic α-aminonitrile belonging to the 1-phenylpyrazole family, with molecular formula C₁₁H₁₀N₄ and a molecular weight of 198.22 g/mol. [1] The compound features an N-phenyl-substituted pyrazole ring linked at the C4 position to an α-aminonitrile moiety, providing both a primary amine and a nitrile as orthogonal reactive handles on the same benzylic carbon. It is primarily manufactured by Enamine Ltd. (catalog EN300-42980) and distributed through authorized channels including Santa Cruz Biotechnology (sc-341113), ChemScene (CS-0249273), AKSci, and Fujifilm Wako, with a standard commercial purity specification of ≥95%. The compound is classified as a synthetic building block for research and further manufacturing use, stored at 2–8°C under dry, sealed conditions.

Why Generic Substitution of 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1) Is Not Advisable


The closest in-class analog, (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8), shares the identical pyrazole-phenyl scaffold and C4-acetonitrile attachment but lacks the α-amino substituent, resulting in fundamentally different physicochemical and synthetic properties. [1] The absence of the primary amine eliminates a hydrogen bond donor (HBD count: 0 vs. 1), reduces topological polar surface area from 67.6 to 41.6 Ų, and increases computed lipophilicity (XLogP3 1.5 vs. 0.7), altering solubility, permeability, and target engagement profiles in any downstream biological application. [2] Furthermore, generic substitution with regioisomeric amino-pyrazole acetonitriles (e.g., 2-(5-amino-1-phenyl-1H-pyrazol-4-yl)acetonitrile) places the amine on the pyrazole ring rather than the α-carbon, eliminating the α-aminonitrile dual-handle motif that enables sequential or orthogonal derivatization via nitrile hydrolysis, amine acylation, or Strecker-type chemistry. [3] These differences are structural and quantitative, not merely vendor-specific.

Quantitative Differentiation Evidence for 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1) Against Closest Analogs


Hydrogen Bond Donor Capacity: α-Amino Group Confers HBD = 1 vs. HBD = 0 for the Non-Aminated Analog (CAS 51412-23-8)

The target compound 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1) possesses one hydrogen bond donor (the primary amine), whereas the closest structural analog (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8) has zero HBD. [1] This single HBD difference is structurally irreducible—no formulation or salt form of the non-aminated analog can introduce an HBD at the α-carbon position. The HBD count of 1 vs. 0 is a binary, quantifiable distinction that directly impacts hydrogen-bond-mediated target recognition, aqueous solubility, and compliance with physicochemical filters such as Lipinski's Rule of Five and lead-likeness criteria. [2]

Medicinal Chemistry Physicochemical Property Drug-likeness

Topological Polar Surface Area (TPSA): +26.0 Ų Increase Over the Non-Aminated Analog

The computed topological polar surface area (TPSA) of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile is 67.6 Ų, compared to 41.6 Ų for the non-aminated analog (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8). [1] This represents a 62.5% increase (ΔTPSA = +26.0 Ų) attributable solely to the addition of the primary amine at the α-position. TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 60–70 Ų correlate with reduced CNS permeability but improved oral absorption predictability within the 60–140 Ų range. [2] The target compound's TPSA of 67.6 Ų positions it near this critical threshold, meaning that substitution decisions between the aminated and non-aminated analogs carry direct, predictable consequences for tissue distribution properties in any downstream biological evaluation. [3]

ADME Prediction Physicochemical Differentiation Blood-Brain Barrier Permeability

Lipophilicity Differential: XLogP3 = 0.7 vs. 1.5 for the Non-Aminated Analog Represents a >2-Fold LogP Decrease

The computed partition coefficient (XLogP3) for the target compound is 0.7, compared to 1.5 for (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8). [1] This ΔXLogP3 of −0.8 log units corresponds to an approximately 6.3-fold reduction in octanol-water partition coefficient, indicating substantially higher aqueous solubility and lower membrane permeability for the target compound relative to its non-aminated analog. [2] The XLogP3 value of 0.7 also places the target compound within the optimal range for oral drug-likeness (0 < XLogP3 < 3), whereas the comparator's higher value approaches the upper boundary for favorable solubility. [3] Both values are computed rather than experimentally measured, but derive from the same validated XLogP3 algorithm and are directly comparable.

Lipophilicity Solubility Prediction LogP Comparison

Dual-Reactive-Handle Architecture: α-Aminonitrile Enables Orthogonal Derivatization Pathways Not Accessible to Mono-Functional Analogs

The α-aminonitrile motif present in the target compound provides two chemically orthogonal reactive sites on a single carbon: a nucleophilic primary amine (pKa ~9–10) capable of acylation, alkylation, reductive amination, and sulfonylation, and an electrophilic nitrile that can undergo hydrolysis to carboxylic acid or primary amide, reduction to aminomethyl, or cycloaddition reactions. [1] In contrast, the non-aminated analog (CAS 51412-23-8) offers only the nitrile as a functional handle, while regioisomeric compounds bearing the amine directly on the pyrazole ring (e.g., 2-(5-amino-1-phenyl-1H-pyrazol-4-yl)acetonitrile, CAS 1607019-62-4) separate the amine and nitrile onto different ring positions, eliminating the geminal relationship that enables sequential derivatization and intramolecular cyclization chemistry. The o-aminonitrile architecture has been explicitly exploited in pyrazole chemistry for the preparation of imidate derivatives, pyrazolo[3,4-d]pyrimidines, and dimeric structures via reaction with triethylorthoformate under acid catalysis. [2]

Synthetic Chemistry Building Block Utility Divergent Synthesis

Hydrogen Bond Acceptor Count: HBA = 3 vs. HBA = 2 for the Non-Aminated Analog

The target compound possesses three hydrogen bond acceptors (pyrazole N2, nitrile N, and amine N), compared to only two acceptors (pyrazole N2 and nitrile N) for (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8). [1] The additional HBA contributed by the α-amino nitrogen increases the total acceptor capacity by 50% and expands the potential pharmacophoric interaction map accessible to the compound. [2] Although the amine nitrogen can also act as an HBD, its lone pair remains available as an HBA in non-protonated form, providing dual HBD/HBA capability at the same atomic center—a feature absent in the non-aminated comparator.

Pharmacophore Modeling Molecular Recognition Physicochemical Profile

Purity Specification and Manufacturer Traceability: ≥95% Standard with Documented Enamine Origin

The target compound is consistently listed with a minimum purity specification of 95% across multiple authorized distributors including AKSci (Cat. 2014CX), ChemScene (CS-0249273), and Leyan (Cat. 1319943), with the original manufacturer identified as Enamine Ltd. (catalog EN300-42980). Fujifilm Wako, a GMP-compliant Japanese reagent supplier, sources this compound directly from Enamine and provides spectral data and certificates of analysis as part of their documentation package. In contrast, several comparators such as 2-amino-2-(1H-pyrazol-4-yl)acetonitrile (CAS 2109973-41-1) and (1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 51412-23-8) are distributed by a more fragmented supplier base with variable purity specifications and less well-documented manufacturing provenance. The Enamine manufacturing origin provides a traceable supply chain for procurement decisions where batch-to-batch consistency and manufacturer identity documentation are critical.

Quality Control Supply Chain Integrity Reproducibility

Recommended Research and Industrial Application Scenarios for 2-Amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile (CAS 1052564-62-1)


Divergent Library Synthesis: Exploiting the Geminal α-Aminonitrile for Parallel Derivatization

The geminal arrangement of the primary amine and nitrile on the α-carbon makes 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile uniquely suited for divergent library synthesis. The amine can be acylated, sulfonylated, or engaged in reductive amination to generate amide, sulfonamide, or secondary amine libraries, while the nitrile can be independently hydrolyzed to the carboxylic acid (generating the corresponding α-amino acid) or reduced to the aminomethyl derivative. This orthogonal reactivity on a single carbon center enables two-dimensional library expansion from a single building block, a capability not available from the non-aminated analog (CAS 51412-23-8) which offers only the nitrile handle. [1] The resulting α-amino acid (2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, PubChem CID 16787595 derivative) and its methyl ester (CAS 1218630-45-5) are documented downstream products, confirming the synthetic tractability of this route. [2]

Pyrazolo[3,4-d]pyrimidine and Fused Heterocycle Synthesis via o-Aminonitrile Cyclization

The o-aminonitrile architecture present in the target compound has been established in the literature as a direct precursor to pyrazolo[3,4-d]pyrimidines and related fused heterocyclic systems. Reaction with triethylorthoformate under acid catalysis converts the o-aminonitrile to an imidate intermediate, which can be further elaborated with amines or hydrazines to construct bicyclic and tricyclic scaffolds of pharmaceutical relevance. [1] The N-phenyl substituent on the pyrazole ring provides additional lipophilic bulk and π-stacking potential, differentiating the resulting fused heterocycles from those derived from N-unsubstituted or N-alkyl pyrazole α-aminonitriles. [2] This application leverages both the α-aminonitrile's dual reactivity and the N-phenyl group's structural contribution.

Physicochemical Property-Driven Lead Optimization: Modulating TPSA and logP Through α-Amino Substitution

In medicinal chemistry programs where the 1-phenylpyrazole scaffold is a core pharmacophore, the decision to incorporate the α-amino group (TPSA 67.6 Ų, XLogP3 0.7) versus the non-aminated scaffold (TPSA 41.6 Ų, XLogP3 1.5) provides a rational, quantifiable strategy for modulating key ADME parameters. [1] The 26 Ų increase in TPSA and 0.8 unit decrease in XLogP3 are substantial enough to shift a compound series across critical thresholds for CNS penetration, oral absorption, and solubility. [2] For programs targeting peripheral vs. CNS indications, the procurement choice between these two building blocks represents a deliberate ADME tuning decision rather than an interchangeable selection. [3]

α-Amino Acid and Peptidomimetic Precursor: Nitrile Hydrolysis to Carboxylic Acid

The nitrile group of 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetic acid, an unnatural α-amino acid incorporating the 1-phenylpyrazole side chain. [1] This α-amino acid can serve as a building block for peptidomimetic synthesis, incorporation into peptide chains via standard coupling chemistry, or further derivatization at the carboxylic acid position. [2] Enzymatic nitrile hydrolysis using nitrilase or nitrile hydratase offers a mild, chemoselective alternative for programs requiring stereochemical integrity during conversion. [3] The methyl ester analog (CAS 1218630-45-5) is commercially available as a direct synthetic entry point for programs preferring the protected carboxylate form.

Quote Request

Request a Quote for 2-amino-2-(1-phenyl-1H-pyrazol-4-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.